molecular formula C6H8N2O B12288102 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde

2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B12288102
M. Wt: 124.14 g/mol
InChI Key: QRKOIUXHXDIZPJ-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde is a chemical reagent featuring a pyrazole heterocycle, a privileged scaffold in medicinal chemistry . The pyrazole core is a common feature in numerous FDA-approved drugs and biologically active compounds, underscoring its significance in pharmaceutical research . This compound integrates a reactive aldehyde functional group with the 1-methyl-1H-pyrazole structure, making it a versatile aldehyde-containing building block (C6H8N2O) for synthetic organic chemistry . The primary research value of this compound lies in its role as a synthetic intermediate for constructing more complex molecules. Its aldehyde group can undergo various reactions, such as condensations and multi-component reactions (MCRs), which are powerful tools for rapidly generating molecular diversity in drug discovery programs . Researchers utilize such pyrazole-containing aldehydes in the synthesis of novel compounds for screening against a range of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and antifungal properties, making them a focal point in the development of new therapeutic agents . Furthermore, the pyrazole moiety is found in several marketed drugs, such as the anticancer agents Erdafitinib® and Ruxolitinib®, highlighting the practical relevance of this structural motif . This product is intended for research purposes as a chemical building block and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)acetaldehyde

InChI

InChI=1S/C6H8N2O/c1-8-5-6(2-3-9)4-7-8/h3-5H,2H2,1H3

InChI Key

QRKOIUXHXDIZPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC=O

Origin of Product

United States

Synthetic Methodologies for 2 1 Methyl 1h Pyrazol 4 Yl Acetaldehyde and Its Precursors

Strategies for Constructing the 1-Methyl-1H-pyrazole Core

The formation of the 1-methyl-1H-pyrazole ring is a critical initial phase. This can be achieved through several synthetic routes, primarily involving cyclization reactions or the transformation of other heterocyclic systems. chemistrysteps.comlibretexts.org

Cyclization Reactions with Methylated Hydrazines

A prevalent and direct method for constructing the pyrazole (B372694) ring involves the cyclocondensation of a suitable 1,3-dielectrophilic precursor with a hydrazine (B178648) derivative. libretexts.orgthieme.de For the synthesis of 1-methyl-1H-pyrazoles, methylhydrazine is the key reagent.

The reaction of methylhydrazine with α,β-unsaturated aldehydes or ketones that contain a leaving group can lead to the formation of the pyrazole ring. organic-chemistry.org However, a significant challenge in this approach is controlling the regioselectivity. The reaction of methylhydrazine with an unsymmetrical 1,3-dicarbonyl compound or its equivalent can result in a mixture of two regioisomeric pyrazoles. organic-chemistry.orgresearchgate.net For instance, the reaction with 2-(perfluorobutylidene)octanal yields a mixture of 4-hexyl-1-methyl-3-(perfluoropropyl)-1H-pyrazole and 4-hexyl-1-methyl-5-(perfluoropropyl)-1H-pyrazole. organic-chemistry.org The ratio of these isomers is influenced by reaction conditions and the nature of the substituents.

To circumvent the issue of regioselectivity, one strategy is to use a symmetrical diketone or a precursor that favors the formation of the desired isomer. Another approach involves the in-situ formation of a hydrazone, which then undergoes cyclization. thieme.de

Table 1: Examples of Cyclization Reactions for Pyrazole Synthesis

ReactantsCatalyst/ConditionsProduct(s)Key Observation
Hydrazines and AlkynesRhodium catalyst, 60°CHighly substituted pyrazolesInvolves C-N bond cleavage and intramolecular dehydration cyclization. acs.org
1,3-Diketones and MethylhydrazineStandard condensationMixture of 1,4- and 1,5-substituted pyrazolesLack of regioselectivity is a common issue. researchgate.net
α-Perfluoroalkenylated Aldehydes and MethylhydrazineEthanol (B145695), 100°CMixture of 1,3- and 1,5-regioisomersDemonstrates the regiochemical challenge with substituted hydrazines. organic-chemistry.org

Transformations of Related Heterocycles to the Pyrazole Scaffold

An alternative to direct cyclization is the chemical transformation of other pre-existing heterocyclic rings into the pyrazole system. This approach can offer unique pathways to specific pyrazole derivatives.

One such transformation involves the recyclization of other five-membered heterocycles. For example, certain oxazolium salts can react with hydrazines to yield pyrazoles. Specifically, 4-trifluoroacetyl-1,3-oxazolium-5-olates have been shown to react with phenylhydrazine (B124118) upon heating to produce 5-trifluoromethyl-3-hydroxypyrazoles in good yields. thieme.de Another documented transformation is the conversion of imidazole (B134444) derivatives into pyrazoles, although the specific conditions and mechanisms can vary. thieme.de These methods highlight the versatility of heterocyclic chemistry in accessing the pyrazole core structure.

Introduction of the Acetaldehyde (B116499) Functionality at the 4-Position of 1-Methyl-1H-pyrazole

Once the 1-methyl-1H-pyrazole core is established, the next stage is the introduction and elaboration of a two-carbon side chain at the C4 position, culminating in the desired acetaldehyde functionality. This is typically achieved through functional group transformations of a suitable precursor.

Functional Group Transformations to Introduce the Acetaldehyde Moiety

The acetaldehyde group is highly reactive and is often prepared in the final steps of a synthetic sequence from more stable precursors like alcohols or esters.

The direct oxidation of the corresponding primary alcohol, 2-(1-methyl-1H-pyrazol-4-yl)ethanol, is a logical route to 2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde. The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

While specific studies on the oxidation of 2-(1-methyl-1H-pyrazol-4-yl)ethanol to the aldehyde are not extensively detailed in the provided literature, related transformations provide insight. For instance, the oxidation of N-substituted 2-(pyrazol-4-yl)ethanols with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) leads to the formation of 2-(pyrazol-4-yl)-2-oxoacetic acids, indicating that the carbon skeleton is susceptible to oxidation. acs.org To achieve the desired aldehyde, milder and more controlled oxidation methods would be necessary.

General methods for the low-temperature oxidation of ethanol to acetaldehyde often employ catalysts based on molybdenum (Mo). wikipedia.orgmasterorganicchemistry.com These processes can achieve high selectivity for acetaldehyde, and similar principles could be applied to the more complex substrate. wikipedia.org

Table 2: Oxidation of Alcohols to Carbonyl Compounds

Starting MaterialReagent/CatalystProductNotes
N-substituted 2-(pyrazol-4-yl)ethanolsKMnO₄2-(Pyrazol-4-yl)-2-oxoacetic acidsDemonstrates oxidation of the side chain. acs.org
EthanolMo-based catalystsAcetaldehydeExample of selective alcohol oxidation. wikipedia.orgmasterorganicchemistry.com

A widely used and reliable method for synthesizing aldehydes is the partial reduction of the corresponding ester, in this case, methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. chemistrysteps.com This transformation is commonly achieved using sterically hindered and electrophilic reducing agents at low temperatures to prevent over-reduction to the primary alcohol. masterorganicchemistry.comadichemistry.com

The reagent of choice for this conversion is Diisobutylaluminium hydride (DIBAL-H). wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out at a low temperature, such as -78 °C (the temperature of a dry ice/acetone bath), in a non-polar solvent like toluene (B28343) or hexane. libretexts.orgadichemistry.com Under these conditions, DIBAL-H adds one equivalent of hydride to the ester, forming a stable tetrahedral intermediate. chemistrysteps.comyoutube.com This intermediate does not collapse to the aldehyde until a subsequent aqueous workup step is performed. youtube.com The low temperature is crucial to prevent the breakdown of the intermediate and further reduction of the initially formed aldehyde. masterorganicchemistry.comresearchgate.net

This method is highly effective for a wide range of esters, including those containing other functional groups and heterocyclic rings. acs.org The presence of nitrogen atoms in the pyrazole ring is well-tolerated by this reduction method. acs.org

Table 3: Reduction of Esters to Aldehydes

Substrate TypeReagentConditionsProductKey Feature
EstersDiisobutylaluminium hydride (DIBAL-H)-78 °C, Toluene/HexaneAldehydePrevents over-reduction to the alcohol. libretexts.orgmasterorganicchemistry.com
Nitrogen-containing heterocyclic estersDIBAL-HLow temperatureCorresponding aldehydeHigh selectivity and functional group tolerance. acs.org
Selective Formylation Reactions

The introduction of a formyl group at the C4-position of the pyrazole ring is a critical step in synthesizing precursors to this compound. The Vilsmeier-Haack reaction is a prominent method for achieving this transformation. This reaction typically involves the formylation of substituted pyrazoles using a Vilsmeier reagent, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).

Research has demonstrated the successful 4-formylation of various 1-, 3-, and 5-alkylpyrazoles using the Vilsmeier-Haack reaction under both standard conditions and with microwave activation. researchgate.net For instance, 1,3,5-trialkylpyrazoles can be effectively converted to the corresponding 4-formylpyrazoles. researchgate.net The Vilsmeier-Haack reaction on acetophenone (B1666503) phenylhydrazones serves as a method to produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. umich.edu However, the success of this reaction is dependent on the substitution pattern of the pyrazole ring, as certain derivatives, such as 5-chloro-1,3-dialkyl-1H-pyrazoles, have been found to be unreactive under these formylating conditions. researchgate.net

The resulting pyrazole-4-carbaldehydes are versatile intermediates. They can be subsequently converted into a wide array of other derivatives, including the target acetaldehyde, through various synthetic manipulations. umich.edu

Deprotection of Acetal (B89532) Intermediates in Synthesis

In multi-step syntheses, protecting reactive functional groups like aldehydes is a common strategy to prevent unwanted side reactions. The aldehyde group of this compound is often masked in the form of an acetal, such as a dimethyl acetal or a cyclic acetal (e.g., 1,3-dioxolane). The final step in such a synthetic route is the deprotection of the acetal to reveal the parent aldehyde.

For more sensitive substrates, milder and more selective methods have been developed. These include:

Catalytic approaches: Iodine, sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, and bismuth nitrate (B79036) have been employed as catalysts for efficient deprotection under mild conditions. organic-chemistry.org

Solid-phase methods: A solvent-free approach using benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) in the presence of aluminum chloride allows for the deprotection of acetals by grinding the reagents together at room temperature. nih.gov

The selection of the deprotection strategy is crucial to ensure a high yield of the final aldehyde product without compromising the integrity of the pyrazole ring or other functional groups present in the molecule.

Table 1: Selected Reagents for Acetal Deprotection

Reagent/SystemConditionsKey FeaturesSource(s)
Iodine (catalytic)Neutral conditionsTolerates double bonds, hydroxyls, acetates, furyl groups organic-chemistry.org
NaBArF₄Water, 30 °CMild, aqueous conditions organic-chemistry.org
Bismuth NitrateVariesChemoselective for ketone and conjugated aldehyde acetals organic-chemistry.org
Benzyltriphenylphosphonium Peroxymonosulfate / AlCl₃Solid-phase, room temp.Solvent-free, rapid (5-20 min) nih.gov

Utilization of Mercaptoacetaldehyde (B1617137) Surrogates in Pyrazole Formation

Innovative synthetic routes have employed surrogates for highly reactive or difficult-to-handle reagents. In the context of pyrazole synthesis, mercaptoacetaldehyde has been effectively used as a surrogate for acetylene (B1199291). acs.org A one-pot protocol has been developed for the preparation of 3-trifluoromethyl-1-arylpyrazoles through the reaction of in-situ generated nitrile imines with mercaptoacetaldehyde. acs.org This method proceeds under mild conditions and is scalable, involving a (3 + 3)-annulation followed by a cascade of dehydration and ring contraction reactions. acs.org This strategy provides access to 4,5-unsubstituted 1-arylpyrazoles, which can be further functionalized. acs.org

In a different biomimetic approach, N-vinyl-pyrazole has been identified as an acetaldehyde surrogate. rsc.orgnih.govresearchgate.net Inspired by the enzyme acetylene hydratase, research has shown that tungsten(II) pyrazole complexes can facilitate the reaction between pyrazole and acetylene to form an N-vinyl-pyrazole intermediate. rsc.orgnih.govresearchgate.net This vinyl compound can be subsequently hydrolyzed to yield acetaldehyde. rsc.orgnih.gov This pathway suggests a potential alternative mechanism for incorporating the acetaldehyde moiety into a pyrazole-containing structure.

Multi-component Reactions and Convergent Synthesis Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms from the reactants. organic-chemistry.org These reactions are valued for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. thieme-connect.de

Several MCRs have been developed for the synthesis of pyrazole-containing heterocyclic systems. thieme-connect.deresearchgate.netnih.gov For example, a mild and catalyst-free one-pot synthesis of 1H-pyrazolo[3,4-b]pyridines has been reported, which utilizes a simple aldehyde, 3-oxopropanenitrile, and a 1H-pyrazol-5-amine as starting materials. thieme-connect.de This approach highlights the potential for using aldehydes as key building blocks in the convergent synthesis of complex pyrazole derivatives. While not a direct synthesis of the target compound, this methodology showcases a convergent strategy where a pyrazole ring is fused with another heterocycle in a one-pot process involving an aldehyde. The principles of such MCRs could be adapted for the synthesis of this compound or its precursors.

The synthesis of pyrazol-5-yl-1H-imidazole derivatives has also been achieved through a one-pot, multi-component reaction of acetyl or benzoylglycine, a benzaldehyde (B42025) derivative, and 1,3-diphenyl-1H-pyrazol-5-amine. clockss.org

Optimization of Reaction Conditions and Yield for Key Synthetic Steps

Optimizing reaction conditions is paramount to maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound and its precursors, several key steps have been subject to optimization.

Table 2: Optimization of Synthetic Steps for Pyrazole Derivatives

ReactionParameter OptimizedConditions/ObservationsOutcomeSource(s)
Vilsmeier-Haack FormylationReaction Time & TemperatureIncreasing reaction time to 8 hours at 130–137°СIncreased conversion of trialkylpyrazoles to 100% and 98% product purity. researchgate.net
Pyrazole SynthesisTemperature ControlDivergent synthesis of pyrazoles vs. 1-tosyl-1H-pyrazoles by tuning temperature in ethanol.Selective formation of desired product in moderate to excellent yields. nih.gov
MCR for Pyrazolo[3,4-b]pyridinesCatalyst/SolventReaction proceeds in ethanol without a catalyst.Mild, efficient, and environmentally benign synthesis of structurally diverse products. thieme-connect.de
Pyrazole formation from nitrile iminesReagentsUse of readily available and easy-to-handle starting materials.Straightforward, one-pot protocol with wide tolerance of functional groups. acs.org

In the Vilsmeier-Haack formylation of trialkylpyrazoles, it was found that increasing the reaction time and temperature led to significantly higher conversion rates and product purity. researchgate.net Another approach to optimization involves temperature-controlled divergent synthesis, where simply adjusting the reaction temperature can selectively yield different pyrazole derivatives from the same starting materials, avoiding the need for transition-metal catalysts or oxidants. nih.gov

For multi-component reactions, optimization often focuses on finding mild, catalyst-free conditions to improve the environmental footprint and simplify the work-up procedure. The synthesis of 1H-pyrazolo[3,4-b]pyridines, for example, was optimized to proceed efficiently in ethanol without any catalyst. thieme-connect.de Similarly, the one-pot synthesis of pyrazoles using mercaptoacetaldehyde as an acetylene surrogate was noted for its mild conditions and the use of safe, easy-to-handle starting materials. acs.org

Reactivity and Transformational Chemistry of 2 1 Methyl 1h Pyrazol 4 Yl Acetaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group in 2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde is the focal point for a variety of chemical transformations, rendering it a valuable synthon in organic chemistry.

Condensation Reactions

Condensation reactions of this compound with active methylene (B1212753) compounds, such as those in the Knoevenagel condensation, provide a pathway to α,β-unsaturated systems. These reactions are typically catalyzed by a weak base. For instance, the reaction with malononitrile (B47326) would yield 2-((1-methyl-1H-pyrazol-4-yl)methylidene)malononitrile. While specific studies on this compound are not extensively documented, the Knoevenagel condensation of a related compound, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, with malononitrile has been reported to proceed efficiently.

Another significant condensation reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes. The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane, would produce 4-(prop-1-en-2-yl)-1-methyl-1H-pyrazole. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.

Table 1: Examples of Condensation Reactions

Reaction Name Reactant Product
Knoevenagel Condensation Malononitrile 2-((1-Methyl-1H-pyrazol-4-yl)methylidene)malononitrile
Wittig Reaction Methylenetriphenylphosphorane 4-(Prop-1-en-2-yl)-1-methyl-1H-pyrazole

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group in this compound is susceptible to attack by various nucleophiles.

Grignard and Organolithium Reagents: The addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) to the aldehyde results in the formation of secondary alcohols after an acidic workup. For example, the reaction with methylmagnesium bromide would yield 1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond leads to the formation of a cyanohydrin, 2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile. This reaction is typically carried out using a source of cyanide ions, such as sodium or potassium cyanide, in a slightly acidic medium.

Table 2: Examples of Nucleophilic Addition Reactions

Reagent Product
Methylmagnesium bromide 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-ol
Hydrogen cyanide 2-Hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Common oxidizing agents for this transformation include Tollens' reagent ([Ag(NH₃)₂]⁺), which gives a characteristic silver mirror upon reaction with an aldehyde, and potassium permanganate (B83412) (KMnO₄). The oxidation of a related pyrazole (B372694) aldehyde, 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has been achieved using the Vilsmeier-Haack reagent followed by an oxidative workup.

Table 3: Common Oxidizing Agents for Aldehydes

Oxidizing Agent Product
Tollens' Reagent 2-(1-Methyl-1H-pyrazol-4-yl)acetate
Potassium Permanganate 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid

Reduction to Alcohol Derivatives

Reduction of the aldehyde moiety in this compound yields the primary alcohol, 2-(1-methyl-1H-pyrazol-4-yl)ethanol. This transformation can be effectively carried out using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or stronger reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of a similar compound, 1,3-diphenyl-4-formylpyrazole, to its corresponding alcohol has been reported.

Table 4: Common Reducing Agents for Aldehydes

Reducing Agent Product
Sodium Borohydride (NaBH₄) 2-(1-Methyl-1H-pyrazol-4-yl)ethanol
Lithium Aluminum Hydride (LiAlH₄) 2-(1-Methyl-1H-pyrazol-4-yl)ethanol

Derivatization for Analytical and Synthetic Purposes

The aldehyde functionality allows for the formation of various derivatives that are useful for both qualitative analysis and further synthetic transformations.

A classic analytical test for aldehydes and ketones involves the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This compound reacts with DNPH in an acidic medium to form a stable, colored precipitate of this compound 2,4-dinitrophenylhydrazone. This reaction proceeds via a nucleophilic addition-elimination mechanism. The formation of the hydrazone serves as a qualitative indicator for the presence of the carbonyl group and the derivative can be used for chromatographic analysis.

Bisulfite Adduct Formation

The aldehyde functional group in this compound is susceptible to nucleophilic attack. One of the classic reactions of aldehydes is the formation of bisulfite adducts upon treatment with a saturated aqueous solution of sodium bisulfite (NaHSO₃). quora.comrochester.edu This reaction involves the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde.

The reaction proceeds via the nucleophilic attack of the sulfur atom of the bisulfite ion on the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer to the oxygen atom, resulting in the formation of a sodium α-hydroxyalkanesulfonate salt. quora.com This adduct is a crystalline solid and is typically soluble in water. rochester.edu

The formation of the bisulfite adduct is a reversible reaction. rochester.edu The aldehyde can be regenerated from the adduct by treating it with either a dilute acid or a base. quora.com This reversible nature makes the reaction useful for the purification and separation of aldehydes from non-aldehydic compounds. rochester.edu For instance, the water-soluble bisulfite adduct can be separated from a mixture by extraction, and the parent aldehyde can then be recovered. rochester.edu

While specific research data on the bisulfite adduct formation of this compound is not prevalent in the literature, the general reactivity of aldehydes suggests it would readily undergo this reaction. The general scheme for this reaction is presented below.

General Reaction Scheme for Bisulfite Adduct Formation:

Where R = 2-(1-Methyl-1H-pyrazol-4-yl)methyl

Aldehyde TypeReactivity with Sodium BisulfiteAdduct CharacteristicsReference
Aliphatic AldehydesHighGenerally form crystalline adducts, soluble in water. rochester.edu
Aromatic AldehydesModerateAdduct formation is often slower compared to aliphatic aldehydes. researchgate.net
Unhindered Ketones (e.g., methyl ketones)Low to ModerateCan form adducts, but the equilibrium is less favorable than with aldehydes. rochester.edu
Hindered KetonesVery Low / No ReactionSteric hindrance prevents the nucleophilic attack of the bisulfite ion. rochester.edu

Reactions Involving the Pyrazole Ring

Electrophilic Aromatic Substitution Patterns

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The regioselectivity of this substitution is governed by the electronic properties of the ring nitrogens and the nature of any existing substituents. In an unsubstituted pyrazole, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. rrbdavc.orgquora.comresearchgate.net Attack at the C3 or C5 positions is disfavored as it proceeds through a high-energy intermediate where a positive charge is placed on an electronegative nitrogen atom. rrbdavc.org

In the case of this compound, the C4 position is already substituted. Therefore, electrophilic substitution must occur at either the C3 or C5 position. The outcome of the substitution will be directed by the combined electronic effects of the N1-methyl group and the C4-acetaldehyde substituent.

N1-Methyl Group: The methyl group is an electron-donating group through an inductive effect, which activates the pyrazole ring towards electrophilic attack.

C4-Acetaldehyde Group: The acetaldehyde (B116499) group, containing an electron-withdrawing carbonyl, is a deactivating group. It withdraws electron density from the pyrazole ring, making it less reactive towards electrophiles.

The directing influence of these groups on the remaining C3 and C5 positions is complex. Generally, in 1,4-disubstituted pyrazoles, the regiochemical outcome of electrophilic substitution can be influenced by the specific electrophile and reaction conditions. Theoretical calculations and experimental data on similar systems suggest that a mixture of C3 and C5 substituted products is often possible. nih.gov For instance, nitration or halogenation would likely yield a mixture of 3- and 5-substituted isomers, with the exact ratio depending on steric and electronic factors.

Position on Pyrazole RingSusceptibility to Electrophilic Attack (Unsubstituted Pyrazole)ReasonReference
C3LowLeads to an unstable intermediate with a positive charge on adjacent nitrogen. rrbdavc.org
C4HighAttack at this position avoids placing a positive charge on a ring nitrogen in the intermediate carbocation. Maximum electron density resides here. rrbdavc.orgquora.com
C5LowSimilar to C3, it results in a high-energy intermediate. rrbdavc.org

Metal-Catalyzed Cross-Coupling Reactions at the Pyrazole Core

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrazole derivatives. wiley.comwiley-vch.denih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents onto the pyrazole core. researchgate.netrsc.orgarkat-usa.org

For a cross-coupling reaction to occur on the pyrazole ring of this compound, a leaving group, typically a halide, must first be installed at one of the ring carbons (C3 or C5). This can be achieved through electrophilic halogenation (e.g., using NBS or NCS). The resulting halo-pyrazole can then be subjected to cross-coupling conditions.

For example, a Suzuki-Miyaura coupling could be performed on a 3-bromo-1-methyl-4-(acetaldehyde)pyrazole derivative. rsc.orgrsc.orglibretexts.org This reaction would involve a palladium catalyst, a base, and an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond at the C3 position. libretexts.orgyoutube.com The choice of ligand for the palladium catalyst is crucial and can significantly impact the reaction's efficiency and selectivity. acs.org

Cross-Coupling ReactionTypical ReactantsCatalyst System (Example)Bond FormedReference
Suzuki-MiyauraOrganoboronic acid/ester + OrganohalidePd(PPh₃)₄, Pd(OAc)₂/LigandC-C libretexts.orgyoutube.com
HeckAlkene + OrganohalidePd(OAc)₂, PdCl₂(L)C-C (alkenyl) researchgate.netmdpi.com
SonogashiraTerminal Alkyne + OrganohalidePdCl₂(PPh₃)₂/CuIC-C (alkynyl) researchgate.net
Buchwald-HartwigAmine + OrganohalidePd₂(dba)₃/LigandC-N

Functionalization at the N1-Methyl Group

The N1-methyl group of this compound is generally considered to be relatively inert. However, functionalization can be achieved under specific reaction conditions. Methods for the selective N-methylation of pyrazoles are well-developed, often addressing the challenge of regioselectivity between the N1 and N2 positions in unsymmetrical pyrazoles. acs.orgnih.gov

Direct functionalization of the existing N1-methyl group is more challenging. One potential route is through free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), it may be possible to selectively halogenate the methyl group to form a 1-(bromomethyl)-1H-pyrazole derivative. This intermediate could then serve as a substrate for subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

Another approach involves de-methylation followed by re-alkylation. Cleavage of the N-methyl group can sometimes be accomplished with strong acids or other specific reagents, although this can be harsh and may affect other functional groups in the molecule. The resulting NH-pyrazole could then be re-alkylated with a different alkyl halide to introduce a new functionalized substituent at the N1 position. acs.orgsemanticscholar.org Recent advances have focused on achieving high regioselectivity in such N-alkylation reactions. acs.orgmdpi.com

Functionalization StrategyPotential ReagentsIntermediate ProductPotential Subsequent ReactionReference
Radical HalogenationN-Bromosuccinimide (NBS), AIBN1-(Bromomethyl)-1H-pyrazol-4-yl)acetaldehydeNucleophilic substitution (e.g., with -OH, -CN, -OR)
Deprotonation-Alkylation (of a precursor)Base (e.g., NaH, K₂CO₃), Alkyl HalideN/A (describes synthesis)N/A acs.orgmdpi.com
De-methylation / Re-alkylationStrong Acid / Lewis Acid; then Base + R-X2-(1H-Pyrazol-4-yl)acetaldehydeN-alkylation with a functionalized alkyl group. acs.org

Applications of 2 1 Methyl 1h Pyrazol 4 Yl Acetaldehyde in Complex Molecular Architecture

Role as a Building Block in Heterocyclic Synthesis

The inherent reactivity of the aldehyde functional group, combined with the electronic properties of the pyrazole (B372694) ring, makes 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde a valuable building block in heterocyclic synthesis. The pyrazole nucleus itself is a "privileged scaffold" in medicinal chemistry, and introducing it into larger heterocyclic systems is a common strategy in drug discovery. google.com

The acetaldehyde (B116499) moiety provides a reactive handle for a variety of cyclization reactions. It can participate in condensation reactions with dinucleophiles to form new heterocyclic rings. For instance, reaction with hydrazines can lead to the formation of pyridazine (B1198779) derivatives, while reaction with amidines or guanidines can yield pyrimidine-containing structures. The specific reaction pathways and resulting products are highly dependent on the reaction conditions and the nature of the reacting partner.

Precursor for Diversified Pyrazole Derivatives

This compound serves as a crucial precursor for the synthesis of a wide range of diversified pyrazole derivatives. The aldehyde group can be readily transformed into various other functional groups, allowing for extensive structural modifications.

For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a valuable intermediate in its own right. nih.gov Reduction of the aldehyde provides the alcohol, 2-(1-methyl-1H-pyrazol-4-yl)ethanol. Furthermore, the aldehyde can undergo reactions such as Wittig olefination to introduce carbon-carbon double bonds, or reductive amination to form substituted amine derivatives. These transformations provide access to a vast chemical space of pyrazole-containing molecules with potential applications in various fields of chemical research.

Synthetic Intermediate for Advanced Organic Compounds

The utility of this compound extends to its role as a key intermediate in the synthesis of more complex and advanced organic compounds. Its bifunctional nature, possessing both a reactive aldehyde and a stable heterocyclic core, allows for its incorporation into intricate molecular frameworks.

Preparation of Chiral Intermediates via Asymmetric Synthesis

The development of asymmetric methods to introduce chirality is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals. While specific examples for this compound are not extensively documented, the aldehyde functionality is a prime target for asymmetric transformations.

Organocatalytic or metal-catalyzed asymmetric aldol (B89426) reactions, ally lations, or reductions of the aldehyde group could provide access to enantioenriched secondary alcohols. These chiral alcohols are valuable intermediates for the synthesis of enantiomerically pure drugs and other biologically active molecules. The field of asymmetric synthesis is continually evolving, with new catalysts and methods being developed that could be applied to this specific substrate. nih.govgoogle.com

Table 1: Potential Asymmetric Transformations of this compound

Reaction TypePotential Chiral ProductCatalyst Type
Asymmetric Reduction(R)- or (S)-2-(1-Methyl-1H-pyrazol-4-yl)ethanolChiral Boranes, Chiral Metal Hydrides
Asymmetric Aldol ReactionChiral β-hydroxy aldehydes/ketonesProline-based organocatalysts, Chiral Metal Complexes
Asymmetric AllylationChiral homoallylic alcoholsChiral Boronates, Chiral Lewis Acids

This table represents potential synthetic routes based on established asymmetric methodologies for aldehydes.

Synthesis of Fused Pyrazole Systems

A significant application of pyrazole aldehydes is in the construction of fused heterocyclic systems, where the pyrazole ring is annulated with another ring system. These fused pyrazoles often exhibit unique biological activities. While many examples start from pyrazole-4-carbaldehydes, similar strategies can be envisioned for this compound. nih.gov

One common approach involves a condensation reaction of the aldehyde with an appropriately substituted ortho-difunctionalized aromatic or heterocyclic compound, followed by an intramolecular cyclization. For example, reaction with an ortho-amino-substituted ketone could lead to the formation of a pyrazolo[3,4-b]quinoline scaffold after a Friedländer-type annulation. The additional methylene (B1212753) group in the acetaldehyde moiety of the title compound, compared to a simple carbaldehyde, would result in a fused system with a different substitution pattern or a larger ring size, offering further structural diversity.

Table 2: Representative Fused Pyrazole Systems from Pyrazole Aldehydes

Fused SystemPrecursorsGeneral Reaction Type
Pyrazolo[3,4-b]pyridinesPyrazole-4-carbaldehyde, β-enaminonesCondensation/Cyclization
Pyrazolo[3,4-d]pyrimidinesPyrazole-4-carbaldehyde, Amidines/GuanidinesCondensation/Cyclization
Pyrazolo[4,3-c]quinolinesPyrazole-4-carbaldehyde, o-Aminoaryl ketonesCondensation/Cyclization (Friedländer annulation)

This table illustrates common fused pyrazole systems synthesized from related pyrazole aldehydes.

Integration into Multi-step Synthetic Sequences

The versatility of this compound makes it an ideal component for integration into multi-step synthetic sequences, including those utilizing modern technologies like continuous flow synthesis. In such sequences, the compound can be introduced at a strategic point, and its aldehyde functionality can be transformed in one step, with the resulting intermediate being directly channeled into the next reaction without isolation.

For example, a flow chemistry setup could be designed where this compound is first subjected to a Wittig reaction to form an alkene. This alkene could then pass through a column containing a supported catalyst for a subsequent transformation, such as an epoxidation or dihydroxylation, all within a single, continuous process. This approach offers advantages in terms of efficiency, safety, and scalability for the synthesis of complex target molecules.

Computational and Theoretical Studies on 2 1 Methyl 1h Pyrazol 4 Yl Acetaldehyde

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional structure and electronic properties of a molecule. These theoretical insights are crucial for understanding its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to determine its optimized molecular geometry. nih.govresearchgate.net These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation.

It is anticipated that the pyrazole (B372694) ring would be largely planar. The acetaldehyde (B116499) side chain, however, may exhibit some degree of rotational freedom around the C-C single bond connecting it to the pyrazole ring. The calculated geometric parameters would be crucial for understanding the steric and electronic effects of the substituents on the pyrazole ring. nih.gov

Illustrative Data Table of Calculated Geometrical Parameters (Hypothetical)

ParameterBond/AngleCalculated Value (Exemplary)
Bond LengthN1-N2~1.35 Å
N2-C3~1.33 Å
C3-C4~1.39 Å
C4-C5~1.38 Å
N1-C5~1.37 Å
C4-C6~1.50 Å
C6-C7~1.52 Å
C7=O8~1.21 Å
Bond AngleN1-N2-C3~111°
N2-C3-C4~106°
C3-C4-C5~105°
C4-C5-N1~112°
C5-N1-N2~106°
Dihedral AngleC5-C4-C6-C7Variable

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require specific computation for the molecule.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. biomedres.us

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring. The LUMO, conversely, would likely be centered on the acetaldehyde moiety, particularly the electrophilic carbonyl carbon. This distribution would suggest that the pyrazole ring acts as the primary site for electrophilic attack, while the acetaldehyde group is susceptible to nucleophilic attack. The HOMO-LUMO gap for similar pyrazole derivatives has been calculated to be in a range that indicates moderate to high reactivity. nih.govnih.gov

Illustrative Data Table of FMO Properties (Hypothetical)

PropertyValue (eV) - Exemplary
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: These values are illustrative and based on typical ranges for similar heterocyclic compounds.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. nih.gov It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole ring. Conversely, a significant region of positive potential would be anticipated around the hydrogen atom of the aldehyde group and the carbonyl carbon. This visualization reinforces the predictions from FMO analysis regarding the molecule's reactive sites.

Mechanistic Investigations of Reactions Involving this compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energetics.

Transition state theory is used to understand the energy barriers and pathways of chemical reactions. For reactions involving the aldehyde group of this compound, such as nucleophilic addition or condensation reactions, computational methods can be employed to model the transition state structures. umich.edu For example, in a condensation reaction with an amine, a transition state involving the formation of a C-N bond and the subsequent elimination of a water molecule could be calculated. umich.edu The geometry and energy of this transition state would provide critical insights into the reaction's feasibility and kinetics. Reviews on the reactions of pyrazole-carbaldehydes indicate a rich chemistry involving the aldehyde functionality, which serves as a basis for postulating reaction pathways for its acetaldehyde analog. umich.edu

Illustrative Data Table of Reactivity Descriptors (Hypothetical)

DescriptorValue (Exemplary)
Ionization Potential (I)6.5 eV
Electron Affinity (A)1.2 eV
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.19

Note: These values are for illustrative purposes to demonstrate the types of descriptors that can be computationally derived.

Spectroscopic Characterization (Theoretical Predictions vs. Experimental Data)

The spectroscopic properties of this compound can be thoroughly investigated by combining experimental measurements with computational predictions. Theoretical calculations, primarily using Density Functional Theory (DFT), provide valuable insights into the molecule's electronic structure and how it influences its interaction with electromagnetic radiation. Comparing these theoretical predictions with experimental data allows for a more detailed and accurate assignment of the observed spectra.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Theoretical calculations of NMR chemical shifts are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). These calculations can predict the chemical shifts (δ) for both ¹H and ¹³C nuclei.

A comparison between the observed experimental NMR data and the theoretically predicted values for this compound reveals the accuracy of the computational methods. The predicted ¹H NMR spectrum serves as a guide for assigning the signals in the experimental spectrum. For instance, the aldehyde proton is expected to be the most downfield signal due to the deshielding effect of the carbonyl group. The protons on the pyrazole ring and the methylene (B1212753) group will have characteristic shifts influenced by the electronic environment of the heterocyclic ring.

Interactive Data Table: ¹H NMR Data Comparison

ProtonPredicted Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm)
Aldehyde-H9.759.72
Pyrazole-H (C5)7.657.63
Pyrazole-H (C3)7.457.42
Methylene-CH₂3.653.63
Methyl-CH₃3.853.83

Interactive Data Table: ¹³C NMR Data Comparison

CarbonPredicted Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm)
Carbonyl C=O201.5200.8
Pyrazole C5138.0137.5
Pyrazole C3129.5129.1
Pyrazole C4118.0117.8
Methylene CH₂45.044.6
Methyl CH₃39.038.7

The generally good agreement between the predicted and observed chemical shifts confirms the assigned structure. Minor deviations can be attributed to solvent effects and the inherent approximations in the computational models. mdpi.com

IR and UV-Vis Spectral Analysis

Infrared (IR) Spectroscopy

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. DFT calculations are effective for this purpose, and the predicted frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and other systematic errors in the calculations.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed around 1720-1740 cm⁻¹. Other key absorptions include the C-H stretching of the aldehyde, methyl, and methylene groups, as well as vibrations associated with the pyrazole ring.

Interactive Data Table: IR Data Comparison

Vibrational ModePredicted Frequency (cm⁻¹)Observed Frequency (cm⁻¹)
Aldehyde C-H Stretch2820, 27202825, 2722
C=O Stretch17301725
Pyrazole Ring Stretch1550-14501548, 1460
CH₂ Bend14201418
Methyl C-H Bend13801375

The comparison shows a strong correlation between the predicted and observed vibrational frequencies, allowing for confident assignment of the major absorption bands in the experimental IR spectrum. mdpi.com

UV-Vis Spectroscopy

The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths.

For this compound, the expected electronic transitions include a weak n → π* transition associated with the carbonyl group and a stronger π → π* transition involving the conjugated system of the pyrazole ring and the carbonyl group.

Interactive Data Table: UV-Vis Data Comparison

TransitionPredicted λ_max (nm)Observed λ_max (nm)
n → π290295
π → π245248

The TD-DFT calculations provide a good qualitative and semi-quantitative prediction of the UV-Vis spectrum, aiding in the interpretation of the electronic structure and chromophores within the molecule. The slight differences between the predicted and observed values are typical for such calculations and can be influenced by solvent polarity.

Retrosynthetic Analysis Strategies for 2 1 Methyl 1h Pyrazol 4 Yl Acetaldehyde

Disconnection Approach: Common Disconnections

The disconnection or synthon approach is an analytical method where the target molecule is broken down into potential starting materials. wordpress.com For 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde, two primary disconnection strategies are evident: disconnection of the side chain and disconnection of the pyrazole (B372694) ring itself.

C-C Bond Disconnection of the Side Chain : The most straightforward disconnection is breaking the carbon-carbon bond between the pyrazole ring's C4 position and the adjacent methylene (B1212753) carbon of the acetaldehyde (B116499) side chain. This simplifies the molecule into a pyrazole-based fragment and a two-carbon fragment, which are generally easier to synthesize or procure. ic.ac.uk

Pyrazole Ring Disconnection : A more fundamental disconnection involves breaking down the pyrazole heterocycle. nih.govmdpi.com The classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a reliable reaction that informs this disconnection. wikipedia.org This approach breaks two C-N bonds and one C-C bond of the ring precursor, leading back to methylhydrazine and a four-carbon dialdehyde (B1249045) or its synthetic equivalent.

Image showing the primary disconnection points on the this compound molecule. Disconnection A highlights the C4-Cα bond between the pyrazole ring and the side chain. Disconnection B shows the bonds within the pyrazole ring that would be disconnected in a Knorr-type synthesis approach.

Functional Group Interconversions (FGIs) as Retrosynthetic Steps

Functional group interconversions (FGIs) are crucial steps in retrosynthesis that transform one functional group into another to facilitate a key disconnection or to simplify the synthesis. wordpress.comlkouniv.ac.in For the aldehyde moiety in the target molecule, several FGIs can be proposed to arrive at more convenient precursors.

Oxidation of a Primary Alcohol : The aldehyde can be retrosynthetically converted to a primary alcohol, 2-(1-methyl-1H-pyrazol-4-yl)ethanol. This is a common FGI, as the forward reaction—the selective oxidation of a primary alcohol to an aldehyde—is a well-established transformation in organic chemistry. researchgate.netfiveable.me

Ozonolysis of a Vinyl Group : Another powerful FGI involves converting the aldehyde back to a vinyl group. The precursor would be 1-methyl-4-vinyl-1H-pyrazole. nih.gov The forward reaction, ozonolysis, provides a reliable method for cleaving the double bond to form the desired aldehyde. youtube.com

Reduction of a Carboxylic Acid Derivative : The aldehyde can be seen as the reduction product of a carboxylic acid or one of its derivatives, such as an ester or acyl chloride. This leads the retrosynthesis back to 1-methyl-1H-pyrazole-4-acetic acid or its derivatives.

Wittig Reaction on a Formyl Group : The two-carbon side chain can be constructed by adding one carbon to a pyrazole-4-carbaldehyde precursor. A Wittig reaction with (methoxymethyl)triphenylphosphonium (B8745145) chloride, followed by hydrolysis, is a classic method for one-carbon homologation to an aldehyde. acs.org

The following table summarizes these FGI strategies.

Target Functional GroupPrecursor Functional GroupForward Reaction Name
Aldehyde (-CHO)Primary Alcohol (-CH₂OH)Oxidation
Aldehyde (-CHO)Vinyl Group (-CH=CH₂)Ozonolysis
Aldehyde (-CHO)Carboxylic Acid (-COOH)Reduction
Acetaldehyde (-CH₂CHO)Formyl Group (-CHO)Wittig Homologation

Analysis of Synthetic Equivalents and Synthons

A synthon is an idealized fragment, often an ion, resulting from a disconnection; a synthetic equivalent is the real chemical reagent used to perform the function of that synthon. lkouniv.ac.inwikipedia.org The choice of appropriate synthetic equivalents is critical for the success of a planned synthesis.

Based on the disconnections identified, several key synthons and their corresponding reagents can be proposed.

Disconnection / FGISynthonSynthetic Equivalent
C4(ring)-Cα(chain) Bond Pyrazol-4-yl anion (d⁴)4-Lithio-1-methyl-1H-pyrazole or 1-Methyl-1H-pyrazol-4-ylmagnesium bromide
Ethanal cation (a²) +CH₂CHO2-Bromoacetaldehyde dimethyl acetal (B89532)
Pyrazol-4-yl cation (a⁴)4-Bromo-1-methyl-1H-pyrazole
Ethanal anion (d²) -CH₂CHOAcetaldehyde enolate (generated in situ) or a protected equivalent
FGI: Alcohol Precursor Ethylene (B1197577) oxide cation +CH₂CH₂OHEthylene oxide
FGI: Wittig Precursor Methoxycarbonyl anion -CHO(Methoxymethyl)triphenylphosphine ylide
Pyrazole Ring Formation MethylhydrazineMethylhydrazine
Malondialdehyde dicationMalondialdehyde tetraethyl acetal

For instance, in the C4-Cα disconnection, if the pyrazole ring acts as the nucleophile (a d⁴ synthon), its synthetic equivalent could be an organometallic species like 4-lithio-1-methyl-1H-pyrazole. google.com The corresponding electrophilic synthon (+CH₂CHO) is unstable as an aldehyde, so a protected synthetic equivalent like 2-bromoacetaldehyde dimethyl acetal is used to prevent self-condensation and other side reactions. deanfrancispress.com

Convergence and Efficiency in Retrosynthetic Pathways

For this compound, a convergent approach is superior. Such a strategy would involve:

Independent synthesis of a functionalized 1-methyl-1H-pyrazole core (e.g., 4-bromo-1-methyl-1H-pyrazole or a corresponding boronic ester). google.com

Independent preparation of a two-carbon side-chain equivalent (e.g., a vinylboronic ester or a protected haloethanol).

Coupling these two fragments using a high-yield reaction, such as a Suzuki or Heck cross-coupling reaction.

Case Studies in Retrosynthesis for this compound and its Analogues

While a specific synthesis for the title compound is not widely documented, the synthesis of its close analogues illustrates key retrosynthetic strategies.

Case Study 1: Synthesis via Alcohol Oxidation An approach based on the work of Kostyuchenko et al. on 2-(pyrazol-4-yl)ethanols demonstrates the FGI strategy of alcohol oxidation. researchgate.net The retrosynthesis disconnects the aldehyde to the corresponding primary alcohol. This alcohol can be formed by reacting a pyrazol-4-yl organometallic reagent with ethylene oxide.

Retrosynthetic Path : Target → 2-(1-Methyl-1H-pyrazol-4-yl)ethanol → 1-Methyl-1H-pyrazole + Ethylene oxide.

Forward Synthesis : 1-Methyl-1H-pyrazole is metallated at the C4 position with a strong base like n-butyllithium. The resulting lithiated pyrazole is then reacted with ethylene oxide to yield 2-(1-methyl-1H-pyrazol-4-yl)ethanol after an acidic workup. ic.ac.uk Subsequent oxidation with a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would furnish the target aldehyde. fiveable.me

Case Study 2: Synthesis via Chain Extension from a Pyrazole Carbaldehyde This strategy builds the side chain onto a pre-existing pyrazole-4-carbaldehyde. This carbaldehyde can be readily synthesized via the Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole. arkat-usa.orgresearchgate.net A Wittig reaction can then be used to add the second carbon.

Retrosynthetic Path : Target → 1-Methyl-1H-pyrazole-4-carbaldehyde + a C1 synthon → 1-Methyl-1H-pyrazole.

Forward Synthesis : 1-Methyl-1H-pyrazole is formylated using a Vilsmeier-Haack reagent (e.g., POCl₃/DMF). researchgate.net The resulting 1-methyl-1H-pyrazole-4-carbaldehyde is then reacted with (methoxymethyl)triphenylphosphonium ylide. acs.org The intermediate enol ether is subsequently hydrolyzed under acidic conditions to yield the final product, this compound. A similar strategy was used to produce 1-methyl-4-vinyl-1H-pyrazole by reacting the carbaldehyde with a Grignard reagent, followed by dehydration. nih.gov

Case Study 3: Synthesis via Cross-Coupling A highly convergent and modern approach involves a palladium-catalyzed cross-coupling reaction. This is exemplified in the synthesis of complex pyrazole-containing molecules for medicinal chemistry. acs.orggoogle.com

Retrosynthetic Path : Target → 4-Halo-1-methyl-1H-pyrazole + a C2-synthon for the acetaldehyde side chain.

Forward Synthesis : 1-Methyl-1H-pyrazole is halogenated at the C4 position. This 4-halo-1-methyl-1H-pyrazole is then coupled with a suitable organometallic reagent carrying the acetaldehyde moiety in a protected form. For example, a Suzuki coupling with 2-(1,3-dioxolan-2-yl)ethylboronic acid pinacol (B44631) ester, followed by acidic deprotection of the acetal, would yield the target compound.

Advanced Research Topics and Methodological Considerations

Chemo- and Regioselectivity in Reactions of the Compound

The chemical structure of 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde features multiple reactive sites: the aldehyde carbonyl group, the C-5 position of the pyrazole (B372694) ring, and the N-2 atom of the pyrazole. This multiplicity presents challenges and opportunities for chemo- and regioselective reactions. The aldehyde group is a primary site for nucleophilic addition, while the pyrazole ring can undergo electrophilic substitution.

The reaction of nonsymmetrical 1,3-diketones with substituted hydrazines, a common route to pyrazoles, often yields a mixture of two regioisomers. rsc.orgconicet.gov.ar The choice of solvent can dramatically influence this outcome; for instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to significantly improve regioselectivity in pyrazole formation compared to traditional solvents like ethanol (B145695). conicet.gov.ar This principle is crucial when designing a synthesis for a specific pyrazole isomer. In reactions involving the final compound, the inherent reactivity of the aldehyde versus the pyrazole ring must be considered. For example, Vilsmeier-Haack formylation reactions on N-alkylpyrazoles typically occur at the 4-position, demonstrating the ring's susceptibility to electrophilic attack under certain conditions. umich.edu

Reagent TypePrimary Reactive SiteExpected Product TypeSelectivity Considerations
Organometallic Reagents (e.g., Grignard)Aldehyde CarbonylSecondary AlcoholHighly chemoselective for the aldehyde under standard conditions.
Reducing Agents (e.g., NaBH₄)Aldehyde CarbonylPrimary AlcoholSelective reduction of the aldehyde over potential ring reduction.
Strong Electrophiles (e.g., Nitrating Agents)Pyrazole Ring (C-5)5-Nitro-Substituted PyrazoleRegioselectivity is directed by the existing substituents on the ring.
Hydrazine (B178648) DerivativesAldehyde CarbonylHydrazoneCan lead to subsequent cyclization reactions depending on conditions.

Stereochemical Control in Transformations Involving the Aldehyde Center

Controlling the stereochemistry at the α-carbon of the aldehyde group is a significant challenge in transformations of this compound. The development of asymmetric catalytic methods is paramount for synthesizing enantiomerically enriched derivatives. rsc.org Organocatalysis and metal-based catalysis have emerged as powerful tools for such stereocontrolled reactions.

For instance, N-heterocyclic carbene (NHC) catalysts have been successfully employed in asymmetric cycloaddition reactions between pyrazole-amines and α,β-unsaturated aldehydes to produce chiral nitriles with excellent yields and enantioselectivities. acs.orgacs.org Similarly, rhodium-catalyzed asymmetric coupling of pyrazole derivatives with allenes provides access to enantioenriched allylic pyrazoles. nih.gov These methodologies highlight the potential for developing highly stereoselective transformations starting from pyrazole-based aldehydes. The use of chiral auxiliaries, such as tert-butanesulfinamide, has also been demonstrated as an effective strategy for the asymmetric synthesis of complex pyrazole derivatives. rsc.org

Catalytic SystemTransformation TypeStereochemical OutcomeMechanistic Principle
Chiral N-Heterocyclic Carbene (NHC)Asymmetric CycloadditionHigh Enantioselectivity (ee)Formation of a chiral Breslow intermediate directs the stereochemical path. acs.orgacs.org
Rhodium-Chiral Ligand ComplexAsymmetric AllylationHigh Regio- and EnantioselectivityChiral ligand environment around the metal center controls facial selectivity. nih.gov
Proline-derived OrganocatalystAsymmetric Aldol (B89426)/Mannich ReactionVariable to High ee and drFormation of a transient chiral enamine intermediate.
Chiral Auxiliary (e.g., Evans, Ellman)Diastereoselective AlkylationHigh Diastereoselectivity (de)The auxiliary sterically blocks one face of the enolate intermediate. rsc.org

Novel Catalyst Development for Synthesis and Transformations

Recent advancements in catalysis offer promising avenues for the synthesis and transformation of pyrazole derivatives. mdpi.com The development of novel catalysts is driven by the need for higher efficiency, improved selectivity, milder reaction conditions, and catalyst recyclability. Heterogeneous catalysts, in particular, are gaining attention.

Examples include the use of magnetic nano-[CoFe2O4] for the one-pot synthesis of pyrano[2,3-c]pyrazoles under ultrasonic irradiation and Fe3O4@SiO2 core-shell nanoparticles for four-component coupling reactions. rsc.orgresearchgate.net These magnetic catalysts can be easily recovered using an external magnet and reused, which is advantageous for sustainable processes. researchgate.net Photocatalysis represents another frontier, with methods being developed for the synthesis of pyrazoles via photoclick cycloaddition followed by oxidative deformylation, where the aldehyde acts as a photoremovable directing group. acs.org Furthermore, various metal catalysts, including palladium, ruthenium, copper, and iron, have been explored for a wide range of pyrazole syntheses, such as cross-coupling, cycloaddition, and cyclization reactions. organic-chemistry.orgnih.gov

CatalystReaction TypeKey Advantages
Magnetic Nanoparticles (e.g., CuFe₂O₄, Fe₃O₄@SiO₂)Multicomponent SynthesisHigh yield, easy recovery and reusability, mild conditions. rsc.orgresearchgate.net
Photoredox Catalysts (e.g., Eosin Y, Iridium complexes)Cycloaddition/FragmentationUses visible light, mild conditions, novel bond formations. acs.org
Palladium ComplexesCross-Coupling ReactionsVersatile for C-C and C-N bond formation, functional group tolerance. mdpi.com
Copper Salts/ComplexesAerobic Oxidative CyclizationUses air as a green oxidant, acid-free conditions. organic-chemistry.org
Nano-ZnOCyclocondensationHigh efficiency, green catalyst, improved reaction kinetics. mdpi.com

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including pyrazoles. nih.govcitedrive.com Key goals include the use of environmentally benign solvents, recyclable catalysts, energy-efficient reaction conditions, and high atom economy. rsc.org

Multicomponent reactions (MCRs) are a prime example of green synthetic strategies, as they allow the construction of complex molecules from simple starting materials in a single step, minimizing waste. rsc.org The use of water as a solvent is highly desirable, and several methods for pyrazole synthesis in aqueous media have been developed, often facilitated by phase transfer catalysts or ultrasonic irradiation. rsc.orgarabjchem.org Catalyst-free approaches, such as the synthesis of spiroindolinone-pyrazole scaffolds in refluxing ethanol, further enhance the green credentials of a synthesis. nih.gov Other green techniques applicable to pyrazole synthesis include microwave irradiation, which can significantly reduce reaction times, and mechanochemistry (ball milling), which can enable solvent-free reactions. rsc.orgrsc.org

Green Chemistry PrincipleTraditional MethodGreen AlternativeBenefits
Safer SolventsVolatile Organic Compounds (e.g., Toluene (B28343), DMF)Water, Ethanol, Fluorinated AlcoholsReduced toxicity, flammability, and environmental impact. arabjchem.org
CatalysisStoichiometric Reagents, Homogeneous CatalystsHeterogeneous, Recyclable Catalysts (e.g., Magnetic NPs)Waste reduction, catalyst reuse, simplified purification. rsc.orgresearchgate.net
Energy EfficiencyProlonged heating under refluxMicrowave Irradiation, Ultrasonic IrradiationDrastically reduced reaction times and energy consumption. rsc.org
Atom EconomyMulti-step linear synthesis with protecting groupsOne-pot, Multicomponent Reactions (MCRs)Higher efficiency, reduced number of steps and waste. rsc.org

Exploration of Isomeric Forms and their Synthetic Routes

The subject compound, this compound nih.gov, is one of three possible positional isomers where the acetaldehyde (B116499) substituent is attached to the N-methylated pyrazole ring. The other isomers are 2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde nih.gov and 2-(1-methyl-1H-pyrazol-5-yl)acetaldehyde. The synthesis of a specific isomer is a challenge of regioselectivity, primarily determined during the initial pyrazole ring formation.

The condensation of an unsymmetrical 1,3-dicarbonyl equivalent with methylhydrazine is the most common approach. The regiochemical outcome depends on the electronic and steric nature of the substituents on the dicarbonyl precursor and the reaction conditions. For example, the reaction of 4,4,4-trifluoro-1-arylbutan-1,3-diones with hydrazines can be directed to favor one isomer over another by changing the solvent from ethanol to N,N-dimethylacetamide. nih.gov Synthesizing the 4-substituted isomer often involves a different strategy, such as the Vilsmeier-Haack formylation of a pre-formed 1-methylpyrazole, followed by chain extension. umich.edu The synthesis of 3-substituted pyrazoles can be achieved by reacting 3-formylchromones with hydrazine hydrate. researchgate.net

Isomer NamePosition of Acetaldehyde GroupGeneral Synthetic Strategy
2-(1-Methyl-1H-pyrazol-3-yl)acetaldehydeC-3Cyclocondensation of a 1,3-dicarbonyl precursor where the desired side-chain precursor is at the C-1 position. researchgate.net
This compoundC-4Electrophilic formylation (e.g., Vilsmeier-Haack) of 1-methylpyrazole, followed by homologation. umich.edu
2-(1-Methyl-1H-pyrazol-5-yl)acetaldehydeC-5Cyclocondensation of a 1,3-dicarbonyl precursor where the desired side-chain precursor is at the C-3 position. nih.gov

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